

The Pharmacokinetic Profile and Metabolic Fate of MDPHP in Humans: A Technical Overview

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Abstract

3,4-Methylenedioxy- α -pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged on the new psychoactive substances (NPS) market. Understanding its pharmacokinetic properties and metabolic pathways is crucial for clinical and forensic toxicologists, as well as for drug development professionals seeking to comprehend the effects and disposition of this class of compounds. This technical guide provides a comprehensive review of the current scientific literature on the pharmacokinetics and metabolism of MDPHP in humans. Due to the absence of controlled clinical studies, the pharmacokinetic data presented are derived from case reports of intoxication and post-mortem analyses. The metabolic pathways have been elucidated through the analysis of human biological samples, primarily urine. Detailed methodologies for the extraction and analysis of MDPHP and its metabolites from various biological matrices are also presented.

Pharmacokinetics of MDPHP in Humans: A Review of Case Report Data

Controlled pharmacokinetic studies involving the administration of MDPHP to human subjects have not been documented in the scientific literature. Consequently, classical pharmacokinetic parameters such as maximum plasma concentration (C_{max}), time to reach maximum

concentration (Tmax), area under the curve (AUC), and elimination half-life ($t_{1/2}$) following a specific dose are not available.

The quantitative data available are from forensic and clinical case reports of acute intoxication or post-mortem examinations. These findings, while not providing a complete pharmacokinetic profile, offer valuable insights into the distribution of MDPHP in the human body following exposure. The concentrations of MDPHP detected in various biological matrices are summarized in the tables below. It is important to note that these values are from disparate cases with unknown dosages, routes of administration, and times of exposure, and often involve the co-ingestion of other substances.

MDPHP Concentrations in Antemortem and Post-mortem Blood Samples

Sample Type	Concentration Range (ng/mL)	Mean (ng/mL)	Median (ng/mL)	Case Type	Reference
Serum	3.3 - 140	30.3	16	Non-fatal Intoxication	[1]
Blood	1.26 - 73.30	-	-	Acute Intoxication	[2] [3]
Femoral Blood	350	-	-	Fatal Intoxication	[4] [5]
Cardiac Blood	110	-	-	Fatal Intoxication	[4] [5]
Peripheral Blood	1601.90	-	-	Fatal Intoxication	[6] [7] [8] [9] [10]
Central Blood	1639.99	-	-	Fatal Intoxication	[6] [7] [8] [9] [10]
Fetal Blood	76	-	-	Fetal Death	[11]
Mother's Blood	16	-	-	Fetal Death	[11]

MDPHP Concentrations in Urine

Concentration Range (ng/mL)	Case Type	Reference
19.31 - 8769.64	Acute Intoxication	[2] [3]
1900	Fatal Intoxication	[4] [5]
12954.13	Fatal Intoxication	[6] [7] [8] [9] [10]
222	Fatal Intoxication	[11]

Post-mortem Distribution of MDPHP in Various Tissues and Fluids

Biological Matrix	Concentration	Case Type	Reference
Gastric Content	700 ng/mL	Fatal Intoxication	[4] [5]
Gastric Content	3028.54 ng/mL	Fatal Intoxication	[6] [7] [8] [9] [10]
Gastric Content	50 ng/mL	Fatal Intoxication	[6]
Bile	3000 ng/mL	Fatal Intoxication	[4] [5]
Kidney	490 ng/g	Fatal Intoxication	[4] [5]
Liver	80 ng/g	Fatal Intoxication	[4] [5]
Lung	480 ng/g	Fatal Intoxication	[4] [5]
Brain	98 ng/g	Fatal Intoxication	[4] [5]
Vitreous Humor (Right)	1846.45 ng/mL	Fatal Intoxication	[6] [7] [8] [9] [10]
Vitreous Humor (Left)	2568.01 ng/mL	Fatal Intoxication	[6] [7] [8] [9] [10]
Hair (0.0-1.5 cm)	152.38 ng/mg	Fatal Intoxication	[6] [7] [8] [9] [10]
Hair (1.5-3.0 cm)	451.33 ng/mg	Fatal Intoxication	[6] [7] [8] [9] [10]
Hair	8.3 ng/mg	Fatal Intoxication	[12]

Metabolic Pathways of MDPHP in Humans

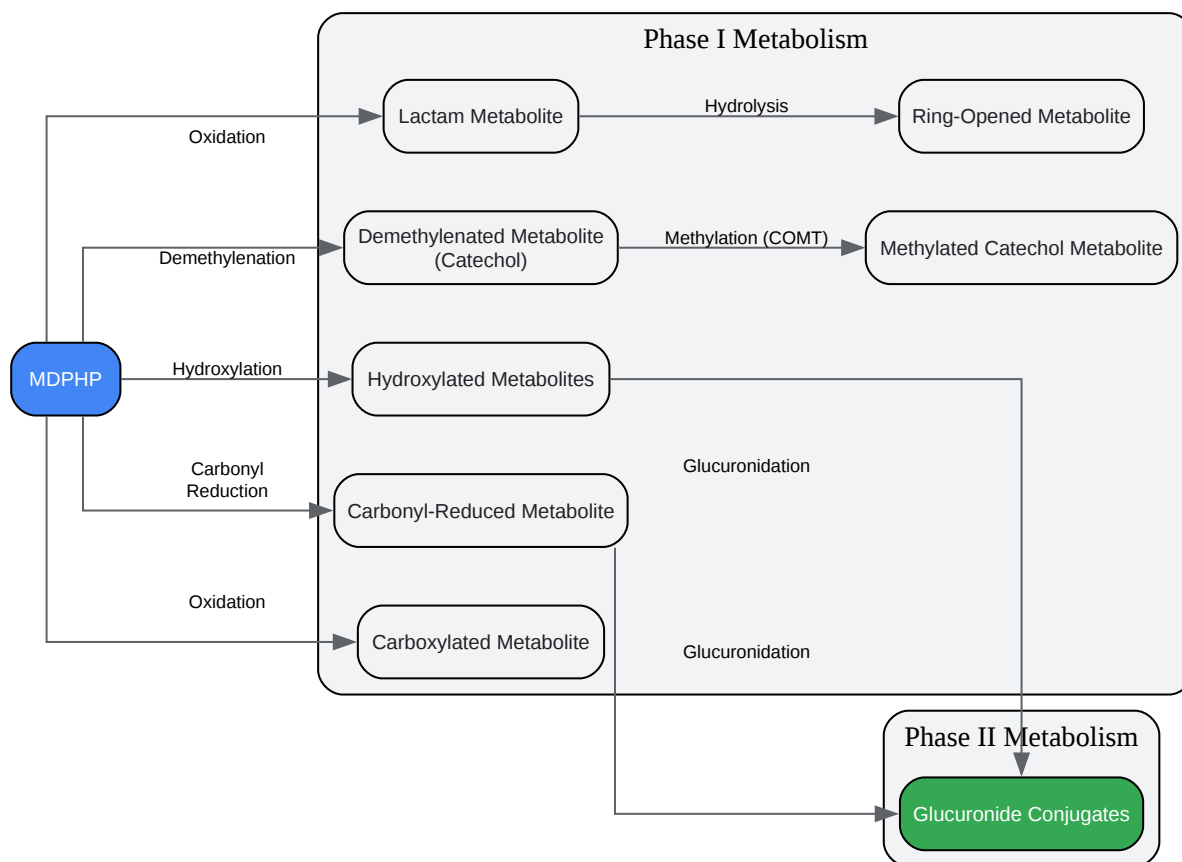
MDPHP undergoes extensive metabolism in the human body, with a variety of phase I and phase II metabolites identified in urine samples. The metabolic transformations are similar to other pyrrolidinophenone-type synthetic cathinones.

Phase I Metabolic Pathways

The primary phase I metabolic pathways of MDPHP include:

- **Hydroxylation:** The addition of a hydroxyl group (-OH) to the alkyl chain or the pyrrolidine ring.
- **Carbonyl Reduction:** The reduction of the ketone group to a secondary alcohol.
- **Oxidation to a Lactam and subsequent Ring-Opening:** Oxidation of the pyrrolidine ring to form a lactam, which can be followed by the opening of the ring structure.
- **Demethylenation of the Benzodioxole Moiety:** The removal of the methylenedioxy bridge from the phenyl ring, forming a catechol intermediate. This is often followed by methylation of one of the resulting hydroxyl groups.
- **Carboxylation:** The oxidation of the alkyl chain to form a carboxylic acid.
- **N-Dealkylation:** While less prominent, the removal of the pyrrolidine ring has also been suggested.

The following diagram illustrates the major proposed metabolic pathways of MDPHP.



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Caption: Proposed Phase I and Phase II metabolic pathways of MDPHP in humans.

Phase II Metabolism

The primary phase II metabolic pathway for MDPHP and its phase I metabolites is glucuronidation. This process involves the conjugation of glucuronic acid to hydroxyl groups on the metabolites, increasing their water solubility and facilitating their excretion in urine.[13]

Experimental Protocols for the Analysis of MDPHP and its Metabolites

The detection and quantification of MDPHP and its metabolites in biological samples are typically performed using chromatographic techniques coupled with mass spectrometry. The following sections outline the general methodologies reported in the literature.

Sample Preparation

A common method for the preparation of blood or serum samples is protein precipitation.[\[14\]](#)

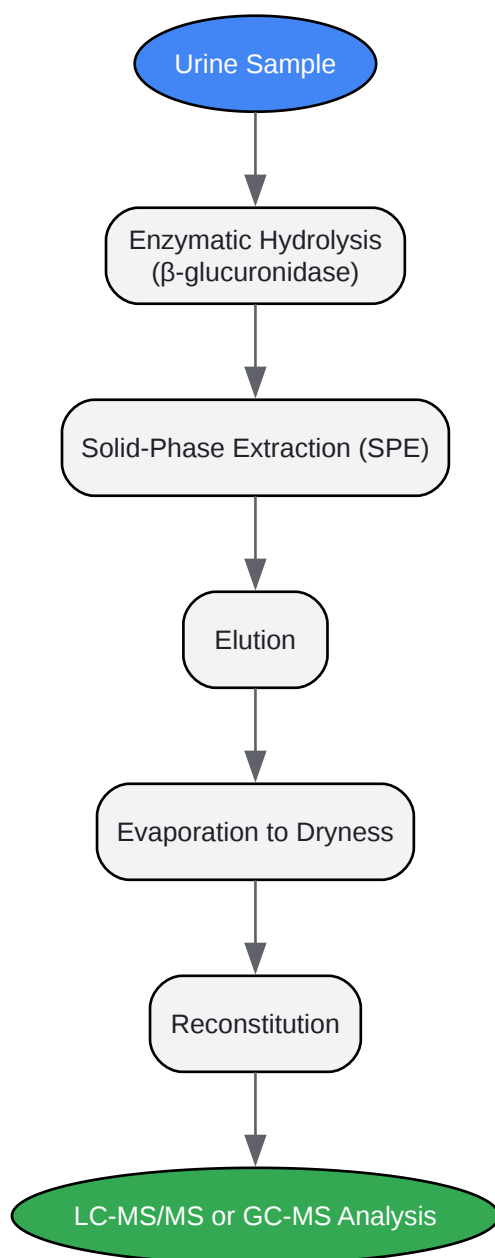
- Protocol:
 - To a known volume of sample (e.g., 100 μ L), add an internal standard.
 - Add a precipitating agent, such as acetonitrile (e.g., 3 volumes).
 - Vortex the mixture to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Collect the supernatant for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.

For urine samples, solid-phase extraction (SPE) is a frequently used technique for sample clean-up and concentration of analytes.[\[15\]](#)[\[16\]](#) To detect glucuronidated metabolites, an initial enzymatic hydrolysis step is required.

- Enzymatic Hydrolysis Protocol:
 - To a specific volume of urine, add a buffer to adjust the pH (e.g., acetate buffer, pH 5).
 - Add β -glucuronidase enzyme.
 - Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to allow for the cleavage of the glucuronide conjugates.
- Solid-Phase Extraction (SPE) Protocol:

- Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with appropriate solvents (e.g., methanol followed by a buffer).
- Load the pre-treated urine sample onto the cartridge.
- Wash the cartridge with a series of solvents to remove interfering substances.
- Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of an organic solvent and a base).
- Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the analytical method.

The following diagram illustrates a typical workflow for the analysis of MDPHP and its metabolites in urine.



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Caption: General experimental workflow for the analysis of MDPHP and its metabolites in human urine.

Analytical Instrumentation

LC-MS/MS is a highly sensitive and specific technique for the quantification of MDPHP and its metabolites.

- **Liquid Chromatography:** Reversed-phase chromatography is typically employed using a C18 column. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- **Mass Spectrometry:** A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is generally utilized.

GC-MS is another powerful technique for the analysis of MDPHP and its metabolites, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.

- **Derivatization:** Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common derivatization methods.
- **Gas Chromatography:** A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation.
- **Mass Spectrometry:** The mass spectrometer is usually operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Conclusion

The understanding of the pharmacokinetics and metabolic pathways of MDPHP in humans is still evolving and is currently based on data from forensic and clinical case reports rather than controlled studies. The available data indicate that MDPHP is extensively metabolized through a variety of phase I and phase II reactions, and the parent compound and its metabolites can be detected in various biological matrices. The analytical methodologies, primarily based on LC-MS/MS and GC-MS, are well-established for the detection and quantification of these compounds. Further research, including controlled administration studies, would be invaluable for a more complete characterization of the pharmacokinetic profile of MDPHP and for establishing a clearer correlation between dose, concentration, and pharmacological effects.

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